molecular formula C11H11O4- B15288512 [2-(2-Methoxy-2-oxoethyl)phenyl]acetate CAS No. 72686-08-9

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate

Cat. No.: B15288512
CAS No.: 72686-08-9
M. Wt: 207.20 g/mol
InChI Key: NICQUKBQRACATO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate is a chemical compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group and an oxoethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate can be achieved through a straightforward approach. One common method involves the esterification of 2-(2-methoxy-2-oxoethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methoxy-2-oxoethyl)phenyl]acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of pharmaceuticals and agrochemicals .

Biology

The compound has been studied for its potential biological activities. It exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and analgesic effects. These properties are attributed to the compound’s ability to inhibit certain enzymes involved in inflammation .

Industry

Industrially, this compound is used in the manufacture of fragrances and flavoring agents. Its aromatic nature contributes to its pleasant scent, making it suitable for use in perfumes and food additives .

Mechanism of Action

The mechanism of action of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate involves its interaction with specific molecular targets. For instance, its antibacterial activity is linked to the inhibition of bacterial cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, thereby disrupting cell wall formation and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy and oxoethyl groups make it versatile for various chemical transformations and applications .

Properties

CAS No.

72686-08-9

Molecular Formula

C11H11O4-

Molecular Weight

207.20 g/mol

IUPAC Name

2-[2-(2-methoxy-2-oxoethyl)phenyl]acetate

InChI

InChI=1S/C11H12O4/c1-15-11(14)7-9-5-3-2-4-8(9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)/p-1

InChI Key

NICQUKBQRACATO-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CC1=CC=CC=C1CC(=O)[O-]

Origin of Product

United States

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